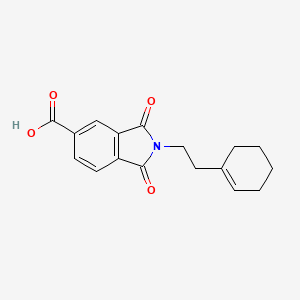

2-(2-Cyclohex-1-en-1-ylethyl)-1,3-dioxoisoindoline-5-carboxylic acid

Description

Molecular Architecture and IUPAC Nomenclature

The compound 2-(2-Cyclohex-1-en-1-ylethyl)-1,3-dioxoisoindoline-5-carboxylic acid belongs to the isoindoline-1,3-dione family, characterized by a bicyclic framework comprising a benzene ring fused to a five-membered ring containing two ketone groups. Its molecular formula is $$ \text{C}{17}\text{H}{17}\text{NO}_{4} $$, with a molar mass of 299.32 g/mol. The IUPAC name systematically describes its structure: the parent isoindoline-1,3-dione core is substituted at position 2 with a 2-(cyclohex-1-en-1-yl)ethyl group and at position 5 with a carboxylic acid moiety.

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| Molecular formula | $$ \text{C}{17}\text{H}{17}\text{NO}_{4} $$ |

| Molecular weight | 299.32 g/mol |

| CAS Registry Number | 356573-34-7 |

| IUPAC Name | 2-[2-(cyclohexen-1-yl)ethyl]-1,3-dioxoisoindole-5-carboxylic acid |

The cyclohexenyl ethyl substituent introduces an alicyclic hydrocarbon chain, while the carboxylic acid group enhances polarity. This structural duality influences both physicochemical properties and potential biological interactions.

Three-Dimensional Conformational Analysis

X-ray crystallographic studies of analogous phthalimide derivatives reveal that the isoindoline-1,3-dione core adopts a planar conformation, stabilized by conjugation between the carbonyl groups and the aromatic ring. For this compound, the cyclohexenyl group likely adopts a chair-like conformation, with the ethyl linker allowing rotational flexibility about the C–N bond. Computational modeling using evolutionary algorithms predicts low-energy conformers where the cyclohexenyl ring orients perpendicular to the phthalimide plane to minimize steric hindrance.

Table 2: Key bond parameters from analogous structures

Halogen bonding studies on N-halide phthalimides demonstrate that substituent orientation critically affects packing patterns in crystalline states. While experimental data for this specific compound remains limited, synthon-based predictions suggest that the carboxylic acid group may participate in hydrogen bonding, influencing supramolecular assembly.

Comparative Analysis with Isoindoline-1,3-dione Derivatives

The biological and chemical profiles of isoindoline-1,3-dione derivatives are highly substituent-dependent. Compared to N-halide variants (e.g., N-chlorophthalimide), which prioritize halogen bonding, the cyclohexenyl ethyl group in this compound introduces lipophilicity, potentially enhancing membrane permeability. Conversely, derivatives with arylpiperazine substituents exhibit pronounced cyclooxygenase (COX) inhibition due to extended π-system interactions.

Table 3: Substituent effects on biological activity

The carboxylic acid group at position 5 distinguishes this compound from most phthalimide derivatives, which typically feature non-polar substituents. This group enables salt formation or coordination chemistry, expanding potential applications in metallodrug design. Compared to N-(p-methoxyphenylthio) phthalimide, which utilizes sulfur-based interactions, the carboxylic acid offers distinct hydrogen-bonding capabilities, potentially altering solubility and target affinity.

Properties

IUPAC Name |

2-[2-(cyclohexen-1-yl)ethyl]-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-15-13-7-6-12(17(21)22)10-14(13)16(20)18(15)9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWHYONKHNUCIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohex-1-en-1-ylethyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(1-Cyclohexenyl)ethylamine with phthalic anhydride under controlled conditions to form the dioxoisoindoline structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohex-1-en-1-ylethyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the dioxoisoindoline moiety to a more reduced form.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the development of new drugs targeting various diseases.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values in the low micromolar range against human cancer cells, suggesting a promising avenue for cancer treatment development .

Antimicrobial Properties

Research has demonstrated that 2-(2-Cyclohex-1-en-1-ylethyl)-1,3-dioxoisoindoline-5-carboxylic acid and its derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Case Study : A study highlighted the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the compound's structure significantly enhanced its potency against common pathogens such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression.

- Potential Targets : Similar compounds have been shown to inhibit acetylcholinesterase, an enzyme crucial in neurodegenerative diseases. This suggests that this compound could be explored for therapeutic applications in treating conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A series of experiments were conducted to assess the anticancer properties of this compound. The results indicated that modifications to the cyclohexene moiety could enhance selectivity and potency against various cancer cell lines, with some derivatives achieving IC50 values as low as 5 µg/mL .

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that certain derivatives exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) reported at approximately 256 µg/mL against S. aureus. This suggests that structural modifications could lead to more effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(2-Cyclohex-1-en-1-ylethyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

- 2-(Cyclohex-2-en-1-yl)acetic acid

- 2-(1-Cyclohexenyl)ethylamine

- Poly[2-(cyclohex-2-en-1-yl)aniline]

Uniqueness

Compared to these similar compounds, 2-(2-Cyclohex-1-en-1-ylethyl)-1,3-dioxoisoindoline-5-carboxylic acid stands out due to its unique combination of a cyclohexene ring, a dioxoisoindoline moiety, and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-cyclohex-1-en-1-ylethyl)-1,3-dioxoisoindoline-5-carboxylic acid, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via condensation reactions between diamines and trimellitic anhydride derivatives. For example, analogous syntheses involve refluxing diamine precursors (e.g., cyclohexenyl-substituted diamines) with trimellitic anhydride in acetic acid for 12 hours at room temperature, followed by reflux for 3 hours. The crude product is precipitated using HCl and purified via recrystallization . Key intermediates include the diamine precursor and the anhydride-activated isoindoline ring system.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclohexenyl and isoindoline moieties. For example, ¹³C NMR can resolve carbonyl carbons (e.g., 1,3-dioxoisoindoline at ~165–170 ppm) and cyclohexenyl sp² carbons (~120–130 ppm). Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) validate purity and molecular weight .

Q. What are the recommended safety protocols for handling this compound in the laboratory?

- Methodological Answer : Use NIOSH-approved P95 respirators for particulate protection and ensure proper ventilation to avoid inhalation. Wear nitrile gloves and chemical-resistant lab coats. In case of skin contact, wash immediately with soap and water. Store in a cool, dry environment away from oxidizing agents .

Advanced Research Questions

Q. How does the cyclohexenyl substituent influence the compound’s reactivity in polymer synthesis?

- Methodological Answer : The cyclohexenyl group introduces steric hindrance and rigidity, which can enhance thermal stability in poly(amide-imide) (PAI) films. For example, similar isoindoline-containing diacids reduce the coefficient of thermal expansion (CTE) in polymers by 15–20% compared to non-rigid analogs. Monitor reactivity via differential scanning calorimetry (DSC) to track glass transition temperatures (Tg) and decomposition points .

Q. What computational methods can predict the compound’s electronic properties for drug-design applications?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron distribution in the isoindoline ring and cyclohexenyl group. Focus on frontier molecular orbitals (HOMO/LUMO) to assess potential interactions with biological targets like 14-3-3 proteins. Validate predictions with experimental binding assays (e.g., surface plasmon resonance) .

Q. How can contradictions in thermal stability data be resolved for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from differences in crystallinity or side-chain interactions. Use thermogravimetric analysis (TGA) under inert atmospheres (N₂ or Ar) to isolate decomposition pathways. Pair with X-ray diffraction (XRD) to correlate stability with molecular packing .

Q. What strategies optimize the compound’s solubility for biomedical applications without compromising activity?

- Methodological Answer : Introduce hydrophilic groups (e.g., PEG chains) at the carboxylic acid position via esterification. Test solubility in DMSO-water mixtures and measure partition coefficients (logP) using shake-flask methods. Balance hydrophilicity with bioactivity using cell viability assays (e.g., MTT tests on leukemia cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.